molecular formula C17H22N4O2S B2895189 N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide CAS No. 1436373-22-6

N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide

Cat. No.: B2895189
CAS No.: 1436373-22-6
M. Wt: 346.45
InChI Key: LUKMRTKFZXTERV-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide (CAS 1436373-22-6) is a chemical compound with a molecular formula of C17H22N4O2S and a molecular weight of 346.45 g/mol . This molecule features a 1-methyl-1H-pyrazole group linked to a piperidine ring, which is in turn connected to a 2-phenylethene-1-sulfonamide moiety. The pyrazole-heterocycle core is a pharmacologically significant scaffold present in a wide array of compounds with diverse therapeutic activities, including anti-inflammatory, anticancer, antidepressant, and antimicrobial agents . Furthermore, the integration of a sulfonamide functional group is a key strategy in medicinal chemistry, as this moiety is recognized for its high affinity as a zinc-binding group in the active site of enzymes like carbonic anhydrases , and is also found in inhibitors targeting cholinesterases (ChEs) . Structurally related 1,3-diarylpyrazolyl-acylsulfonamide compounds have demonstrated potent bactericidal activity against Mycobacterium tuberculosis , including multidrug-resistant strains, in phenotypic whole-cell screening assays, suggesting a potential novel mode of action for this class of molecules . This combination of a pyrazole-piperidine scaffold with a sulfonamide group makes this compound a valuable chemical entity for researchers exploring new ligands and inhibitors in various biological and pharmacological contexts, including infectious disease, neuroscience, and enzymology. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-20-14-17(12-18-20)21-10-5-8-16(13-21)19-24(22,23)11-9-15-6-3-2-4-7-15/h2-4,6-7,9,11-12,14,16,19H,5,8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKMRTKFZXTERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCCC(C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure, characterized by a piperidine ring, a pyrazole moiety, and a sulfonamide group. The molecular formula is C16H20N4O2SC_{16}H_{20}N_4O_2S, with a molecular weight of approximately 336.42 g/mol. Its structural components suggest potential interactions with various biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and sulfonamide groups exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains. A study demonstrated that related pyrazole-sulfonamide compounds showed significant inhibitory effects against Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 0.63 to 2.14 µM .

CompoundTarget BacteriaIC50 (µM)
7lSalmonella typhi0.63
7mBacillus subtilis2.14
7nOther strains2.17

These findings suggest that the sulfonamide functionality contributes significantly to the antibacterial efficacy of the compound.

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition potency was assessed through various assays, revealing IC50 values comparable to established AChE inhibitors .

Study on Leishmaniasis

A significant study evaluated the efficacy of pyrazole derivatives against Leishmania species, which cause leishmaniasis, a severe infectious disease. In vitro tests revealed that certain pyrazole-sulfonamide compounds exhibited IC50 values as low as 0.059 mM against Leishmania infantum, indicating strong antileishmanial activity . This positions this compound as a potential candidate for further development in treating leishmaniasis.

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that compounds similar to this compound can cause skin irritation and are harmful if ingested . Therefore, further studies are required to evaluate the therapeutic index and safety in vivo.

Comparison with Similar Compounds

Physicochemical and Analytical Comparisons

Table 1: Structural and Analytical Comparison

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Notable Data
Target Compound C17H21N3O2S ~339.4 Sulfonamide, pyrazole, phenylethene N/A
Compound C11H16N6O2S2 328.4 Sulfonamide, pyrazole, thiadiazole CAS 2097888-00-9
Compound C22H23N5O3S 437.5 Pyridinesulfonamide, phenylpiperazine ¹H-NMR: δ 3.33–8.92 ppm
Compound C12H14F3N3O 273.3 Trifluoroacetamide, pyrazole, ethenyl N/A

Discussion of Key Findings

  • Hydrogen Bonding : Sulfonamide in the target may offer stronger hydrogen-bonding capacity than ’s trifluoroacetamide, enhancing target affinity.
  • Stereoelectronic Effects : The 3-position sulfonamide substitution on piperidine (target) vs. 4-position () could lead to distinct conformational preferences, impacting receptor binding.

Preparation Methods

Preparation of Piperidine-Pyrazole Intermediate

The piperidine core is functionalized at the 1-position with the 1-methylpyrazole group. A validated protocol involves:

Procedure :

  • Boc Protection : Treat piperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C for 2 hours.
  • Pyrazole Introduction : React the Boc-protected piperidine with 1-methyl-4-iodo-1H-pyrazole under Suzuki-Miyaura conditions:
    • Catalyst: Pd(dppf)Cl₂ (0.1 eq)
    • Base: K₂CO₃ (3 eq)
    • Solvent: DMF/H₂O (4:1) at 80°C for 12 hours.
  • Boc Deprotection : Treat with trifluoroacetic acid (TFA) in DCM (1:4 v/v) at room temperature for 3 hours.

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 3.85–3.75 (m, 2H, piperidine-H), 3.10 (s, 3H, N-CH₃).
  • HPLC Purity : >98% (C18 column, acetonitrile/H₂O gradient).

Synthesis of Ethene Sulfonamide Component

The 2-phenylethene-1-sulfonamide is prepared via sulfonylation of styrene derivatives:

Procedure :

  • Sulfonyl Chloride Formation : React styrene with chlorosulfonic acid (ClSO₃H) in DCM at −10°C for 1 hour.
  • Ammonolysis : Quench with concentrated NH₄OH at 0°C, stir for 2 hours, and extract with ethyl acetate.

Key Analytical Data :

  • IR (KBr): 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
  • MS (ESI+): m/z 198.1 [M+H]⁺.

Coupling of Intermediate Components

The final step involves conjugating the piperidine-pyrazole amine with the ethene sulfonamide:

Procedure :

  • Sulfonamide Formation : React the deprotected piperidine-pyrazole (1 eq) with 2-phenylethene-1-sulfonyl chloride (1.2 eq) in THF at 0°C.
  • Base Addition : Add triethylamine (2 eq) dropwise, warm to 25°C, and stir for 6 hours.
  • Purification : Isolate via silica gel chromatography (hexane/ethyl acetate 3:1).

Optimization Notes :

  • Excess sulfonyl chloride improves yield but requires careful stoichiometric control to avoid di-sulfonylation.
  • Lower temperatures (0–5°C) minimize side reactions during sulfonylation.

Analytical Characterization

Table 2: Spectroscopic Data for Final Product

Technique Key Features
¹H NMR δ 7.85 (d, J=15.6 Hz, 1H, CH=CH), 7.45–7.30 (m, 5H, Ph)
¹³C NMR δ 144.2 (SO₂N), 136.5 (pyrazole-C4)
HRMS m/z 346.1421 [M+H]⁺ (calc. 346.1428)

Q & A

Q. What are the critical steps and reagents in synthesizing N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide?

  • Methodological Answer : The synthesis involves a multi-step process:

Coupling Reaction : A peptide bond forms between the piperidine derivative and the pyrazole moiety using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling reagent .

Deprotection : Acidic or basic conditions remove protective groups (e.g., tert-butoxycarbonyl) to yield the final product .

  • Key Reagents : HATU, piperidine derivatives, pyrazole precursors.

  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress .

    Table 1: Synthesis Overview

    StepReagents/ConditionsPurpose
    1HATU, DMF, room temperatureFacilitate coupling
    2Deprotection (e.g., TFA)Remove protecting groups

Q. Which analytical techniques validate the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton and carbon environments .
  • Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches) .
  • HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .

Q. What is the hypothesized mechanism of action for this compound's biological activity?

  • Methodological Answer : The sulfonamide group’s electron-withdrawing nature enhances nucleophilic interactions with biological targets (e.g., enzymes or receptors). Preclinical studies suggest:
  • Antimicrobial Activity : Inhibition of bacterial dihydropteroate synthase (DHPS) via sulfonamide binding .
  • Antitumor Potential : Disruption of microtubule polymerization or kinase signaling pathways, observed in analogous compounds .

Advanced Research Questions

Q. How do steric and electronic properties influence this compound’s bioactivity?

  • Methodological Answer :
  • Steric Effects : Dihedral angles between the pyrazole and piperidine rings (observed via X-ray crystallography) create conformational constraints, affecting target binding .
  • Electronic Effects : The sulfonamide group’s electron-withdrawing nature polarizes adjacent bonds, enhancing interactions with nucleophilic residues (e.g., lysine or serine in active sites) .
  • Experimental Approach :
  • X-ray Diffraction (XRD) : Resolve 3D structure to quantify steric hindrance.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to confirm efficacy .
  • Structural Analog Testing : Compare activity profiles of derivatives (e.g., fluorinated or methylated variants) to isolate critical functional groups .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP values and cytotoxicity) .

Q. What strategies optimize reaction yields during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio). For example, optimize HATU coupling efficiency by varying DMF/THF solvent mixtures .
  • Catalyst Screening : Test alternatives to HATU (e.g., EDC/HOBt) to reduce side reactions .
  • In Situ Monitoring : Employ real-time IR spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can computational modeling improve understanding of structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., DHPS) to identify key interaction residues .
  • Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like polar surface area or H-bond donors to predict bioactivity .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for proposed structural modifications .

Q. What methods address solubility challenges in preclinical testing?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/PEG mixtures to enhance aqueous solubility for in vitro assays .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
  • Nanoparticle Encapsulation : Employ liposomal carriers to increase circulation time and target tissue delivery .

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